molecular formula C8H17NO2 B6148616 2-(dimethylamino)-3,3-dimethylbutanoic acid CAS No. 170941-89-6

2-(dimethylamino)-3,3-dimethylbutanoic acid

Cat. No.: B6148616
CAS No.: 170941-89-6
M. Wt: 159.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)-3,3-dimethylbutanoic acid is an organic compound with a unique structure that includes a dimethylamino group and a dimethylbutanoic acid moiety

Properties

CAS No.

170941-89-6

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(dimethylamino)-3,3-dimethylbutanoic acid can be achieved through several routes. One common method involves the reaction of 3,3-dimethylbutanoic acid with dimethylamine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-(dimethylamino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

2-(dimethylamino)-3,3-dimethylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

2-(dimethylamino)-3,3-dimethylbutanoic acid can be compared with similar compounds such as:

    2-(dimethylamino)ethyl methacrylate: Both compounds contain a dimethylamino group, but differ in their overall structure and reactivity.

    N,N-dimethylglycine: This compound shares the dimethylamino group but has a different backbone, leading to distinct chemical properties and applications.

    Dimethylaminopyridine: Another compound with a dimethylamino group, used primarily as a catalyst in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.